molecular formula C6H10O3 B14680401 5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane CAS No. 30120-60-6

5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane

Cat. No.: B14680401
CAS No.: 30120-60-6
M. Wt: 130.14 g/mol
InChI Key: ZYYRPZUNVFRMSX-UHFFFAOYSA-N
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Description

5-Methyl-3,6,8-trioxabicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes three oxygen atoms and a methyl group attached to the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane typically involves the intramolecular cyclization of suitable precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, the reaction of 5-vinyl-1,3-cyclohexadiene with an appropriate dienophile under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes scaling up the Diels-Alder reaction and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to ring-opening or other structural changes.

    Substitution: The methyl group and oxygen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane involves its interaction with molecular targets through its functional groups. The oxygen atoms and the methyl group can form hydrogen bonds and other interactions with biological molecules, influencing pathways and processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropoxy-5-methyl-3,6,8-trioxabicyclo[3.2.1]octane
  • 6-Ethyl-1-methyl-2,7,8-trioxabicyclo[3.2.1]octane

Uniqueness

5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane is unique due to its specific arrangement of oxygen atoms and the presence of a methyl group. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications .

Properties

CAS No.

30120-60-6

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

5-methyl-3,6,8-trioxabicyclo[3.2.1]octane

InChI

InChI=1S/C6H10O3/c1-6-4-7-2-5(9-6)3-8-6/h5H,2-4H2,1H3

InChI Key

ZYYRPZUNVFRMSX-UHFFFAOYSA-N

Canonical SMILES

CC12COCC(O1)CO2

Origin of Product

United States

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